REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,^1:35,37,56,75|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=C(C=CC1)B(O)O)C
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Name
|
|
Quantity
|
2.69 mL
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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ADDITION
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Details
|
after addition of ethyl acetate the organic layer
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Type
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FILTRATION
|
Details
|
was filtered through Celite
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the product was obtained
|
Type
|
CUSTOM
|
Details
|
used without further purification in step 22.2
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=CC1)C=1C=NC=CC1)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |